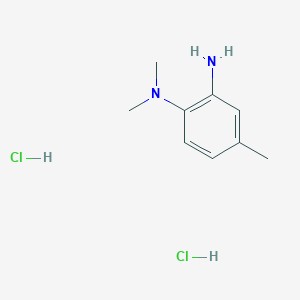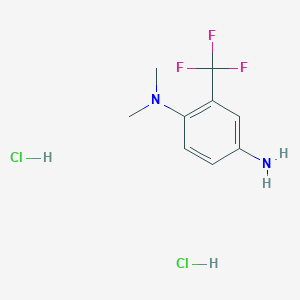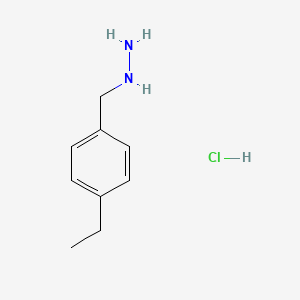
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride
Descripción general
Descripción
1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C12H14ClNS and its molecular weight is 239.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Dopamine Beta-Hydroxylase Inhibition
1-(2-Thienylalkyl)imidazole-2(3H)-thiones, related in structure to 1-(2-Methylphenyl)-1-(2-thienyl)methanamine hydrochloride, have been identified as competitive inhibitors of dopamine beta-hydroxylase (DBH), an enzyme crucial in the biosynthesis of norepinephrine from dopamine. These inhibitors demonstrate the potential of thiophene-containing compounds in designing potent competitive inhibitors of DBH, which could have implications for managing conditions associated with norepinephrine and dopamine dysregulation (J. Mccarthy et al., 1990).
Anticonvulsant Activities
Bis-Mannich bases, including structures similar to this compound, have been evaluated for their anticonvulsant activities. Some compounds within this category demonstrated activity in models of maximum electroshock (MES) and subcutaneous pentylenetetrazole-induced seizures, pointing towards their potential application in developing new anticonvulsant drugs (H. Gul et al., 2007).
Selective Estrogen Receptor Modulation
Compounds structurally related to this compound have been studied for their role as selective estrogen receptor modulators (SERMs). These studies have shown that certain analogs possess the ability to act as estrogen agonists on bone and serum lipids while displaying estrogen antagonist properties in breast and uterine tissues, offering a basis for therapeutic applications in conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).
Neuroprotection
Analogs of this compound have been explored for their neuroprotective properties, particularly as noncompetitive NMDA antagonists. These compounds have shown promise in reducing ischemia-induced neurodegeneration in animal models, which could have implications for the treatment of conditions like stroke or traumatic brain injury (L. Martin et al., 1994).
HIV-1 Inhibition
Certain acyclouridine derivatives structurally akin to this compound have demonstrated potent and selective inhibition of HIV-1 replication. This suggests a potential application in the development of novel antiviral drugs aimed at managing HIV-1 infections (M. Baba et al., 1990).
Propiedades
IUPAC Name |
(2-methylphenyl)-thiophen-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS.ClH/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11;/h2-8,12H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRQDVRRKVQZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CS2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Dimethylamino)-4-pyridinyl]methanol hydrochloride](/img/structure/B3095893.png)


![{3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-YL}methanol hydrochloride](/img/structure/B3095902.png)

![({2-[(Methylthio)methyl]-1,3-thiazol-4-yl}methyl)amine hydrochloride](/img/structure/B3095918.png)
![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3095925.png)
![[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/structure/B3095941.png)

![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B3095944.png)

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)
